molecular formula C17H19NO5S B2355014 Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 425415-72-1

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2355014
CAS No.: 425415-72-1
M. Wt: 349.4
InChI Key: MYYDIBOLTSTTKG-UHFFFAOYSA-N
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Description

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety attached to various functional groups. This particular compound features a methoxy and methyl-substituted phenyl ring, as well as a phenylsulfonyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenylamine, phenylsulfonyl chloride, and glycine methyl ester.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(2-methoxy-5-methylphenyl)-N-(tosyl)glycinate

Uniqueness

Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-9-10-16(22-2)15(11-13)18(12-17(19)23-3)24(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYDIBOLTSTTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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